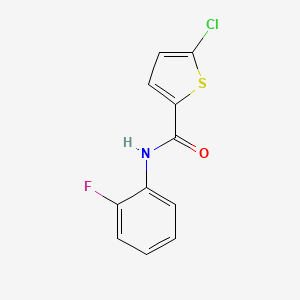

5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide involves various chemical reactions, including condensation and catalyzed solvent-free reactions. For instance, solvent-free synthesis and microwave irradiation have been used for synthesizing (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, indicating a method that might be applicable to the synthesis of closely related compounds (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal diffraction. For example, a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group P21/n with specific cell parameters, indicating the detailed molecular structure that can be expected for 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide derivatives typically include various substitutions and condensation reactions, offering insights into the compound's reactivity and potential for modifications. The synthesis of related compounds often involves nucleophilic displacement and intramolecular cyclization, showcasing the compound's chemical versatility (Androsov, 2008).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Detection of Chemical Agents

Research into thiophene derivatives has led to the development of novel fluorescent probes. For instance, a study by Huo et al. (2019) describes a highly selective and sensitive fluorescence "light-up" probe for the detection of nerve agent mimics, showcasing the potential of thiophene compounds in creating sensors for hazardous substances (Huo et al., 2019).

Corrosion Inhibition

Compounds similar to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide have been investigated for their corrosion inhibition properties. Fouda et al. (2020) explored the inhibition action of methoxy-substituted phenylthienyl benzamidines on carbon steel, demonstrating the utility of such compounds in protecting metals in aggressive environments (Fouda et al., 2020).

Pharmacological Aspects

The synthesis of various thiophene derivatives and their pharmacological evaluations have been a subject of interest. Ikram et al. (2015) reported on thiophene molecules studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting the potential of thiophene-based compounds in medicinal applications (Ikram et al., 2015).

Antipathogenic Activity

The synthesis and antipathogenic activities of new thiourea derivatives, including those with chloro- and fluoro-substituted phenyl groups, have been examined. Limban et al. (2011) highlighted the significant antimicrobial properties of these compounds, especially against strains known for biofilm growth, underlining the importance of such studies in developing new antimicrobial agents (Limban et al., 2011).

Eigenschaften

IUPAC Name |

5-chloro-N-(2-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIVWSMTOBJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)